4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid
Overview
Description
4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C11H20N2O4 and its molecular weight is 244.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Orthogonally Protected Amino Acid Analog Synthesis
4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid is utilized in the preparation of orthogonally protected amino acid analogs, such as Cα,Cα‐Disubstituted analogs of Lysine. This process is important in peptide synthesis and modification, aiding in studies related to amino acid properties and functions (Hammarström et al., 2005).
2. Dipeptide Formation
This compound also plays a role in dipeptide formation. A study highlighted its involvement in creating a pipecolic acid-containing dipeptide with a D-L heterochiral sequence, which is crucial for understanding peptide structure and functionality (Didierjean et al., 2002).
3. Synthesis of Enantiopure Derivatives
It serves as a starting material in the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives, offering pathways to create stereochemically complex structures from simpler precursors (Marin et al., 2004).
4. Discovery of Acetyl-CoA Carboxylase Inhibitors
The compound has been part of the structural backbone in the discovery of potent and orally active acetyl-CoA carboxylase inhibitors, indicating its utility in medicinal chemistry for the synthesis of biologically active compounds (Chonan et al., 2011).
5. Asymmetric Synthesis of Piperidinedicarboxylic Acid Derivatives
It is used in the asymmetric synthesis of piperidinedicarboxylic acid derivatives, proving its versatility in the creation of chiral compounds necessary for various biochemical applications (Xue et al., 2002).
6. Antibacterial Compound Synthesis
In the field of antibiotic development, this compound contributes to the stereocontrolled synthesis of tricyclic carbapenem derivatives, highlighting its role in developing new antibacterial agents (Mori et al., 2000).
Mechanism of Action
Target of Action
It is used as an intermediate in the synthesis of various pharmaceutical and biologically active compounds , including inhibitors and therapeutic agents .
Mode of Action
It is known to be used in the synthesis of a piperidine-4-carboxamide ccr5 antagonist with potent anti-hiv 1-activity .
Biochemical Pathways
It is used as a reactant for the synthesis of various compounds that can influence different biochemical pathways .
Result of Action
It is used in the synthesis of a piperidine-4-carboxamide ccr5 antagonist with potent anti-hiv 1-activity , suggesting it may have a role in influencing cellular processes related to HIV-1 activity.
Safety and Hazards
“4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Future Directions
The future directions of “4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid” are likely to involve its continued use as an intermediate in the synthesis of various pharmaceutical and biologically active compounds. As research in this area continues, new applications and synthesis methods for this compound may be discovered .
Biochemical Analysis
Biochemical Properties
4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptide foldamers and inhibitors. It interacts with enzymes such as SIRT2, melanin-concentrating hormone receptor 1, bradykinin hB2 receptor, and neurokinin-1 receptor . These interactions are primarily inhibitory, affecting the activity of these enzymes and receptors. The compound’s ability to form stable complexes with these biomolecules makes it a valuable tool in the study of enzyme inhibition and receptor antagonism.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with neurokinin-1 receptor ligands can alter cell signaling pathways, leading to changes in gene expression and metabolic activity . Additionally, its role in the synthesis of peptide foldamers can impact protein folding and stability, further influencing cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor for enzymes like SIRT2 and receptors such as melanin-concentrating hormone receptor 1 . These interactions involve the formation of stable complexes that prevent the normal activity of these enzymes and receptors. Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable when stored at 4°C, maintaining its purity and activity . Over extended periods, it may undergo degradation, leading to a decrease in its effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes and receptors without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . Its role in the synthesis of peptide foldamers and inhibitors suggests that it can influence protein metabolism and stability. Additionally, the compound’s interactions with enzymes like SIRT2 can affect cellular energy metabolism and stress responses.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s ability to accumulate in certain tissues also suggests that it may have targeted therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These mechanisms direct the compound to specific compartments or organelles, where it can interact with its target biomolecules. For example, its localization to the nucleus can enable it to modulate gene expression, while its presence in the cytoplasm can affect enzyme activity and metabolic processes.
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-10(2,3)17-9(16)13-11(8(14)15)4-6-12-7-5-11/h12H,4-7H2,1-3H3,(H,13,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAENIWWUAIMXSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCNCC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361476 | |
Record name | 4-[(tert-Butoxycarbonyl)amino]piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252720-31-3 | |
Record name | 4-[(tert-Butoxycarbonyl)amino]piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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